molecular formula C5H6ClNO B12311094 3-Chloro-tetrahydro-furan-2-carbonitrile

3-Chloro-tetrahydro-furan-2-carbonitrile

Cat. No.: B12311094
M. Wt: 131.56 g/mol
InChI Key: YTJXXPVBNLXGPI-UHFFFAOYSA-N
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Description

3-Chloro-tetrahydro-furan-2-carbonitrile is a halogenated furan derivative featuring a chlorine substituent at the 3-position and a nitrile group at the 2-position of the tetrahydrofuran ring. This compound is of interest in organic synthesis and pharmaceutical research due to its dual functional groups, which enable diverse reactivity. Key thermodynamic properties include a calculated logP (octanol/water partition coefficient) of 0.906, indicating moderate lipophilicity, and a molar volume of 84.81 ml/mol . Computational studies using Joback and Crippen methods provide additional data, such as Gibbs free energy of formation (ΔfG° = −35.81 kJ/mol) and enthalpy of vaporization (ΔvapH° = 43.83 kJ/mol) .

Properties

Molecular Formula

C5H6ClNO

Molecular Weight

131.56 g/mol

IUPAC Name

3-chlorooxolane-2-carbonitrile

InChI

InChI=1S/C5H6ClNO/c6-4-1-2-8-5(4)3-7/h4-5H,1-2H2

InChI Key

YTJXXPVBNLXGPI-UHFFFAOYSA-N

Canonical SMILES

C1COC(C1Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-tetrahydro-furan-2-carbonitrile typically involves the reaction of tetrahydrofuran derivatives with chlorinating agents and nitrile sources. One common method is the chlorination of tetrahydrofuran-2-carbonitrile using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-tetrahydro-furan-2-carbonitrile may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-tetrahydro-furan-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild bases (e.g., sodium carbonate).

    Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas with a catalyst), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

Major Products Formed

Scientific Research Applications

3-Chloro-tetrahydro-furan-2-carbonitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting neurological and infectious diseases.

    Material Science: It is used in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: Researchers investigate its biological activity and potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 3-Chloro-tetrahydro-furan-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitrile group and the tetrahydrofuran ring can influence its binding affinity and selectivity towards these targets. Detailed studies on its molecular interactions and pathways are essential to understand its full potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 3-Chloro-tetrahydro-furan-2-carbonitrile to other cyclic nitriles and halogenated heterocycles are critical for understanding its unique properties. Below is a comparative analysis with key analogs:

Structural and Functional Analogues

Compound Molecular Formula Key Substituents logP Notable Properties
3-Chloro-tetrahydro-furan-2-carbonitrile C₅H₆ClNO Cl (3-position), CN (2-position) 0.906 Moderate lipophilicity; high vaporization enthalpy (43.83 kJ/mol)
Tetrahydrofuran-3-carbonitrile C₅H₇NO CN (3-position) Data N/A Likely lower polarity due to nitrile position; lacks halogen for electrophilic reactions
Tetrahydro-pyran-3-carbonitrile C₆H₉NO CN (3-position), 6-membered ring Data N/A Larger ring reduces ring strain; potential for enhanced stability
2-Methyltetrahydrofuran-3-thiol C₅H₁₀OS SH (3-position), CH₃ (2-position) Data N/A Thiol group introduces radical scavenging potential; methyl increases steric hindrance
4-(3-Chlorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile C₁₃H₁₂ClNO₂ Cl, CN, benzoyl (4-position) Data N/A Aromatic substituent enhances π-π stacking; dual electron-withdrawing groups

Key Differences and Implications

Substituent Position: The 2-position nitrile in 3-Chloro-tetrahydro-furan-2-carbonitrile creates a sterically accessible electrophilic site, unlike the 3-position nitrile in tetrahydrofuran-3-carbonitrile, which may alter reaction pathways .

Ring Size and Strain :

  • Pyran derivatives (6-membered rings) exhibit lower ring strain than furan analogs (5-membered rings), favoring thermodynamic stability in reactions like hydrolysis .

Functional Group Synergy :

  • Compounds like 4-(3-Chlorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile combine halogen and nitrile groups with aromatic systems, enabling applications in drug design (e.g., kinase inhibition) .

Polarity and Solubility :

  • The logP of 0.906 for 3-Chloro-tetrahydro-furan-2-carbonitrile suggests balanced solubility for membrane permeability, contrasting with thiol-containing analogs (e.g., 2-Methyltetrahydrofuran-3-thiol), where the SH group may reduce logP due to hydrogen bonding .

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